苯甲基三乙铵二氯碘酸盐

描述

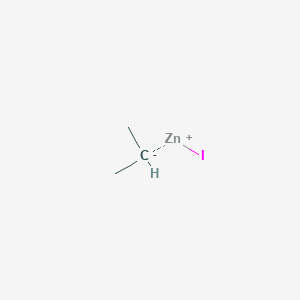

Benzyltriethylammonium dichloroiodate, also known as BTMA-ICl2 or Benzyltrimethylammonium dichloroiodide, is a chemical compound with the molecular formula C10H16Cl2IN . It is used in various chemical reactions, particularly in the mechanism of oxidation .

Synthesis Analysis

Benzyltriethylammonium dichloroiodate has been used in the synthesis of fully functionalized pyrroles via isocyanide-based four-component reactions . It has also been used in the preparation of monoiodinated anilines in the presence of sodium bicarbonate and methanol .Molecular Structure Analysis

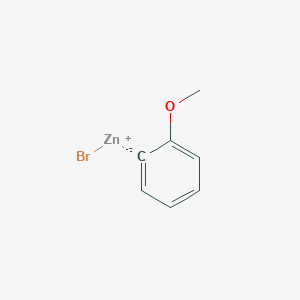

The linear formula of Benzyltriethylammonium dichloroiodate is C6H5CH2N(ICl2)(CH3)3 . It has a molecular weight of 348.05 .Chemical Reactions Analysis

Benzyltriethylammonium dichloroiodate has been used in various chemical reactions. It has been used in the synthesis of fully functionalized pyrroles via isocyanide-based four-component reactions . It has also been used in the preparation of monoiodinated anilines in the presence of sodium bicarbonate and methanol .Physical And Chemical Properties Analysis

Benzyltriethylammonium dichloroiodate is a slightly brown solid and hygroscopic . It has a melting point of 124-126 °C .科学研究应用

Iodination of Aromatic Compounds

Benzyltriethylammonium dichloroiodate is commonly used for the iodination of aromatic compounds . This process is crucial for creating iodinated derivatives that are often used as intermediates in the synthesis of pharmaceuticals and agrochemicals. The reagent facilitates the introduction of iodine atoms into aromatic rings, which can significantly alter the physical and chemical properties of the compounds, making them more reactive or altering their biological activity .

Synthesis of Iodoaromatics

In the field of synthetic chemistry, benzyltriethylammonium dichloroiodate is employed to synthesize iodoaromatics . These compounds serve as key intermediates in various organic transformations, including coupling reactions that form carbon-carbon bonds. The ability to add iodine selectively to aromatic rings allows chemists to design and synthesize complex molecules with high precision .

Mild Iodinating Agent for Anilines

The compound has been identified as an inexpensive, environmentally friendly, and mild iodinating agent for anilines . Anilines are important substrates in the production of dyes, pharmaceuticals, and polymers. Using benzyltriethylammonium dichloroiodate allows for the selective iodination of anilines under mild conditions, which is advantageous for preserving the integrity of sensitive molecules .

Preparation of Iodinated Heterocycles

Heterocyclic compounds containing iodine are significant in medicinal chemistry. Benzyltriethylammonium dichloroiodate is used to prepare iodinated heterocycles , which are often found in bioactive molecules. These iodinated heterocycles can exhibit various biological activities and are potential candidates for drug development .

Modifications of Peptides and Proteins

In biochemistry, the selective iodination of peptides and proteins is essential for studying their structure and function. Benzyltriethylammonium dichloroiodate can be used to modify peptides and proteins by introducing iodine atoms. This modification is particularly useful in X-ray crystallography and nuclear medicine for imaging and therapeutic purposes .

Organic Synthesis Catalyst

This compound also acts as a catalyst in organic synthesis . It can catalyze various reactions, including oxidative coupling and cyclization processes. The catalytic activity of benzyltriethylammonium dichloroiodate is attributed to its ability to transfer iodine efficiently to substrates, facilitating the formation of desired products .

Environmental Chemistry Applications

In environmental chemistry, benzyltriethylammonium dichloroiodate can be used for the detoxification of pollutants . Its strong oxidative properties allow it to break down harmful organic compounds, rendering them less toxic or transforming them into substances that are easier to remove from the environment .

Analytical Chemistry

Lastly, in analytical chemistry, benzyltriethylammonium dichloroiodate is utilized as a reagent for the detection and quantification of certain compounds . Its specificity and reactivity make it suitable for use in various analytical techniques, such as spectrophotometry and chromatography, to analyze complex mixtures and identify the presence of particular analytes .

作用机制

Target of Action

Benzyltriethylammonium dichloroiodate (BTDA) is an organic ammonium compound . Its primary targets are organic substrates, particularly those containing aniline groups . The compound’s role is to facilitate the iodination of these substrates, a crucial step in many organic synthesis reactions .

Mode of Action

BTDA interacts with its targets through a process of iodination . It acts as an iodinating reagent, promoting the addition of iodine to the organic substrate . This interaction results in the formation of monoiodinated products, such as monoiodinated anilines .

Biochemical Pathways

The biochemical pathways affected by BTDA primarily involve the iodination of organic substrates . The downstream effects of this process include the formation of iodinated products, which can be further used in various organic synthesis reactions.

Pharmacokinetics

Its solubility in dmso and methanol suggests that it may have good bioavailability when used in these solvents.

Result of Action

The molecular and cellular effects of BTDA’s action primarily involve the iodination of organic substrates . This results in the formation of iodinated products, which can be crucial intermediates in various organic synthesis reactions.

Action Environment

The action of BTDA can be influenced by environmental factors. For instance, it is sensitive to light and hygroscopic , suggesting that it should be stored in a cool, dark, and dry environment to maintain its stability and efficacy . Furthermore, its iodination reactions are reported to occur under solvent-free conditions, indicating that the absence of a solvent can enhance its efficacy .

安全和危害

属性

InChI |

InChI=1S/C13H22N.Cl2I/c1-4-14(5-2,6-3)12-13-10-8-7-9-11-13;1-3-2/h7-11H,4-6,12H2,1-3H3;/q+1;-1 | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBJLVNRHHVRJSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)CC1=CC=CC=C1.Cl[I-]Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22Cl2IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyltriethylammonium dichloroiodate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

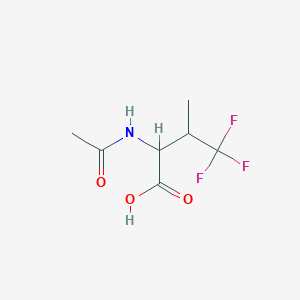

![N-Methyl-N-[3-(4,4,5,5,5-pentafluoropentylthio)propyl]amine](/img/structure/B6316529.png)